molecular formula C21H25ClF2N4O B527701 3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone

3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone

Cat. No.: B527701
M. Wt: 422.9 g/mol
InChI Key: QILKJZOYDVAGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F13714 is a Serotonin 5-HT1A Receptor Agonist.

Scientific Research Applications

Neuropharmacological Studies

Research has primarily focused on exploring the neuropharmacological properties of 3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone, particularly its role as a 5-HT(1A) receptor agonist. The compound, also referred to as F 13640 or F 13714 in studies, has shown significant effects in models of neuropathic pain. For instance, it has been observed to attenuate mechanical allodynia in a rat model of trigeminal neuropathic pain. This effect was comparable to those of baclofen and morphine, indicating the compound's potent analgesic properties (Deseure, Koek, Colpaert, & Adriaensen, 2002). Additionally, studies have highlighted the compound's capacity to cause long-term analgesia and preempt allodynia following spinal cord injury, suggesting a potential curative-like action on pathological pain (Colpaert et al., 2004).

Analgesic Mechanism Insights

The compound's dual, hyperalgesic, and analgesic effects have been a subject of interest, shedding light on the interaction between its plasma/brain concentration-time profiles and its analgesic properties. The research demonstrated the compound's ability to induce hyperalgesia and/or analgesia, aligning with the occupancy of 5-HT1A receptors and the presence of the compound in blood and brain, providing insights into its kinetic properties and receptor occupancy dynamics (Bardin et al., 2005).

Molecular and Structural Insights

Several studies have focused on the molecular and structural aspects of related compounds. For example, the synthesis and crystal structure of related heterocyclic compounds have been explored, revealing their potential utility in various scientific applications. These studies often involve density functional theory calculations and crystallographic analyses, offering a deeper understanding of the molecular structure and properties of these compounds (Huang et al., 2021).

Preclinical Investigations

In preclinical settings, the compound's efficacy in models of chronic nociceptive and neuropathic pain has been established, further supported by its ability to preempt the development of allodynia-like behaviors in rats with spinal cord injury (Wu et al., 2003). This highlights its potential therapeutic applications in managing central neuropathic pain, a challenging clinical problem.

Properties

Molecular Formula

C21H25ClF2N4O

Molecular Weight

422.9 g/mol

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C21H25ClF2N4O/c1-14-3-5-16(27-19(14)25-2)12-26-13-21(24)7-9-28(10-8-21)20(29)15-4-6-18(23)17(22)11-15/h3-6,11,26H,7-10,12-13H2,1-2H3,(H,25,27)

InChI Key

QILKJZOYDVAGPZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F)NC

Canonical SMILES

CC1=C(N=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

F13714;  F-13714;  F 13714; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone
Reactant of Route 6
3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone

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